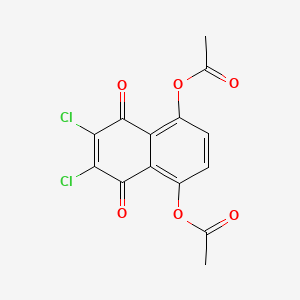
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a synthetic organic compound characterized by its unique structure, which includes acetyloxy and dichloro substituents on a dioxonaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetamido derivatives.
Chlorination: The acetamido derivatives are chlorinated using reagents like thionyl chloride to introduce chlorine atoms.
Oxidation: The resulting compound undergoes oxidation to form the dioxonaphthalene core.
Acetylation: Finally, the compound is acetylated again to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxonaphthalene core to dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a methoxy group instead of acetyloxy.
(4-hydroxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a hydroxy group instead of acetyloxy.
(4-acetyloxy-6,7-dibromo-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is unique due to its specific combination of acetyloxy and dichloro substituents on the dioxonaphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
| 118006-14-7 | |
Formule moléculaire |
C14H8Cl2O6 |
Poids moléculaire |
343.1 g/mol |
Nom IUPAC |
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H8Cl2O6/c1-5(17)21-7-3-4-8(22-6(2)18)10-9(7)13(19)11(15)12(16)14(10)20/h3-4H,1-2H3 |
Clé InChI |
QIJKSJNUTOPANC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C(=C(C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
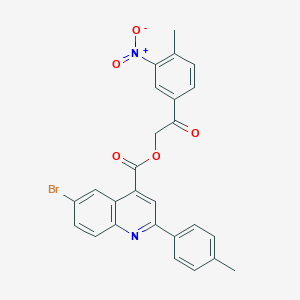
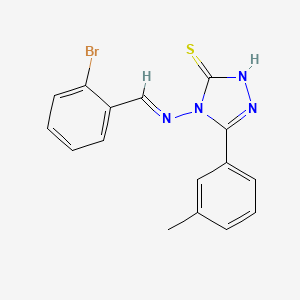
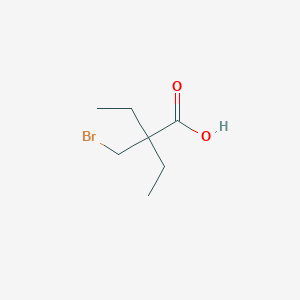
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)


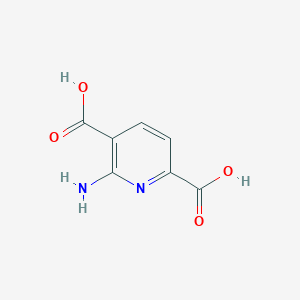
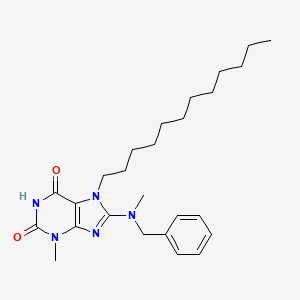
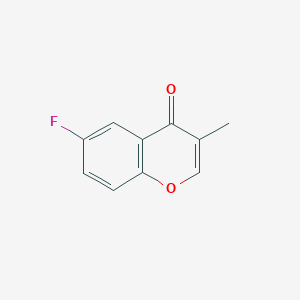


![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
